N-(3-Bromobenzyl)ethanamine hydrochloride
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Overview
Description
N-(3-Bromobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12BrN.ClH. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Bromobenzyl)ethanamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzylamines or benzyl alcohols.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary amines or alcohols.
Scientific Research Applications
N-(3-Bromobenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromobenzyl)ethanamine hydrochloride: Similar structure but with the bromine atom at the fourth position.
N-(2-Bromobenzyl)ethanamine hydrochloride: Similar structure but with the bromine atom at the second position.
N-(3-Chlorobenzyl)ethanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(3-Bromobenzyl)ethanamine hydrochloride is unique due to the position of the bromine atom, which influences its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall stability in various chemical reactions .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGQPMOFRUWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-53-0 |
Source
|
Record name | Benzenemethanamine, 3-bromo-N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90389-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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